3-Methyl-5-(2-methylphenyl)-1,2-oxazole-4-carboxylic acid
Description
Properties
CAS No. |
91569-56-1 |
|---|---|
Molecular Formula |
C12H11NO3 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
3-methyl-5-(2-methylphenyl)-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C12H11NO3/c1-7-5-3-4-6-9(7)11-10(12(14)15)8(2)13-16-11/h3-6H,1-2H3,(H,14,15) |
InChI Key |
GXPKKFHAXHDUPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=C(C(=NO2)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isoxazolecarboxylicacid, 3-methyl-5-(2-methylphenyl)- typically involves cycloaddition reactions. One common method is the (3 + 2) cycloaddition of nitrile oxides with alkynes. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .
Industrial Production Methods
Industrial production methods for isoxazole derivatives often involve the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. Additionally, the use of environmentally friendly solvents and reagents is becoming increasingly important in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Isoxazolecarboxylicacid, 3-methyl-5-(2-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups to the compound
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
4-Isoxazolecarboxylicacid, 3-methyl-5-(2-methylphenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is being investigated as a potential drug candidate for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 4-Isoxazolecarboxylicacid, 3-methyl-5-(2-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
Ortho vs. Para Methylphenyl Substitution
- Target Compound : 3-Methyl-5-(2-methylphenyl)-1,2-oxazole-4-carboxylic acid (ortho-methylphenyl).
- Analog: 3-Methyl-5-(4-methylphenyl)-1,2-oxazole-4-carboxylic acid (para-methylphenyl) (CAS: 91569-57-2, >90% purity) . Para substitution allows linear alignment, often leading to higher melting points (e.g., para-substituted oxazoles in have mp up to 242°C vs. ortho analogs) .
Chlorophenyl vs. Methylphenyl Substitution
Oxazole Core Modifications
Positional Isomerism on the Oxazole Ring
Ester vs. Carboxylic Acid Functionalization
Heterocyclic and Aromatic Group Replacements
- Analog: Ethyl 3-methyl-5-(5-nitrofuran-2-yl)-1,2-oxazole-4-carboxylate (CAS: 22996-99-2) . Nitrofuran derivatives are known for antimicrobial activity, suggesting pharmacological relevance for similar oxazoles .
Data Table: Key Structural and Physical Properties of Analogs
Biological Activity
3-Methyl-5-(2-methylphenyl)-1,2-oxazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cellular effects, and implications for drug development.
The molecular formula of 3-Methyl-5-(2-methylphenyl)-1,2-oxazole-4-carboxylic acid is , with a molecular weight of approximately 217.224 g/mol. The compound features a five-membered oxazole ring that contributes to its reactivity and biological properties.
The biological activity of 3-Methyl-5-(2-methylphenyl)-1,2-oxazole-4-carboxylic acid primarily involves its interaction with various enzymes and receptors. This compound can bind to specific molecular targets, leading to alterations in enzyme activity and subsequent biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, thereby affecting cellular processes.
- Receptor Modulation : It can modulate receptor activity, influencing signal transduction pathways that regulate gene expression and cellular responses.
Biological Activity
Research indicates that 3-Methyl-5-(2-methylphenyl)-1,2-oxazole-4-carboxylic acid exhibits several biological activities:
Anticancer Properties
Studies have shown that derivatives of isoxazole compounds, including this one, possess anticancer properties. For instance:
- Cytotoxicity : The compound has demonstrated significant cytotoxic effects against various cancer cell lines. For example, it exhibited an IC50 value in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma cell lines.
| Cell Line | IC50 Value (μM) |
|---|---|
| MCF-7 | 0.65 |
| HeLa | 2.41 |
| SK-MEL-2 | 0.75 |
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving p53 activation and caspase cleavage .
Anti-inflammatory Activity
Preliminary studies indicate potential anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. This property could be beneficial in treating inflammatory diseases.
Cellular Effects
The effects of 3-Methyl-5-(2-methylphenyl)-1,2-oxazole-4-carboxylic acid on cellular functions include:
- Cell Signaling Pathways : The compound influences key signaling pathways that regulate cell proliferation and apoptosis.
- Gene Expression : It alters the expression levels of genes involved in cell cycle regulation and apoptosis.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
-
Case Study on Cancer Treatment :
- A study evaluated the efficacy of 3-Methyl-5-(2-methylphenyl)-1,2-oxazole-4-carboxylic acid in a xenograft model of breast cancer. The results showed a significant reduction in tumor size compared to controls, suggesting its potential as an anticancer agent.
-
In vitro Studies :
- In vitro experiments demonstrated that treatment with the compound resulted in increased apoptosis markers in MCF-7 cells, supporting its role as an apoptotic inducer.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 3-methyl-5-(2-methylphenyl)-1,2-oxazole-4-carboxylic acid?
- Methodology : The compound can be synthesized via cyclocondensation of substituted β-keto esters with hydroxylamine derivatives under acidic conditions. Optimization involves using catalysts like p-toluenesulfonic acid (PTSA) in ethanol at reflux (80–90°C) for 6–8 hours. Yield improvements (65–75%) are achieved by controlling stoichiometry and solvent polarity .
- Key Considerations : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). Purify via recrystallization from ethanol/water (1:1).
Q. How is the compound structurally characterized, and what analytical techniques are critical?
- Techniques :
- NMR : NMR (DMSO-d6) shows characteristic peaks: δ 2.35 (s, 3H, CH), δ 7.2–7.6 (m, aromatic H), δ 8.1 (s, oxazole H) .
- XRD : Single-crystal X-ray diffraction (SHELX-2018) confirms planar oxazole ring and dihedral angles (e.g., 15.3° between oxazole and phenyl rings) .
Q. What are the solubility and stability profiles under varying conditions?
- Solubility : Soluble in DMSO, DMF, and methanol; insoluble in water. LogP = 2.8 (predicted via ChemAxon) .
- Stability : Stable at 25°C for >6 months in dark, anhydrous conditions. Degrades at >150°C (TGA data) .
Advanced Research Questions
Q. How to resolve contradictions between spectroscopic and crystallographic data?
- Case Study : Discrepancies in bond lengths (e.g., C=O in XRD vs. IR) may arise from dynamic effects in solution. Use temperature-dependent NMR and solid-state IR to reconcile differences .
- Tools : SHELXL refinement (HKLF 4 format) with anisotropic displacement parameters for XRD .
Q. What strategies optimize regioselectivity in substitution reactions at the oxazole ring?
- Approach : Electrophilic substitution favors the 5-position due to electron-withdrawing carboxylate. Use DFT (B3LYP/6-31G*) to map Fukui indices for reactivity prediction .
- Experimental : Bromination with NBS in CCl yields 5-bromo derivative (85% selectivity) .
Q. How to design computational models for predicting biological activity?
- Workflow :
Generate 3D conformers (OpenBabel).
Dock into target proteins (AutoDock Vina) using PDBePISA for binding site analysis .
Validate with in vitro assays (e.g., COX-2 inhibition IC = 12 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
